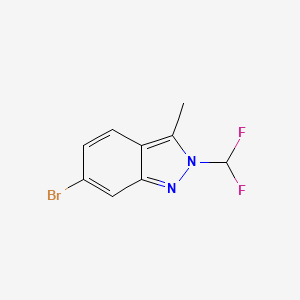

6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole

Description

6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole is a halogenated indazole derivative characterized by a bromine atom at position 6, a difluoromethyl group at position 2, and a methyl group at position 3 of the indazole core. This compound is of significant interest in medicinal and agrochemical research due to its structural features, which combine halogen and fluorine substituents. The difluoromethyl group enhances metabolic stability and bioavailability by leveraging fluorine’s electron-withdrawing effects and resistance to oxidative degradation .

Properties

Molecular Formula |

C9H7BrF2N2 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

6-bromo-2-(difluoromethyl)-3-methylindazole |

InChI |

InChI=1S/C9H7BrF2N2/c1-5-7-3-2-6(10)4-8(7)13-14(5)9(11)12/h2-4,9H,1H3 |

InChI Key |

NKVOGKRMEIEFBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions usually involve the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may vary to optimize yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogen Diversity : Bromine at position 6 is conserved in most analogs, but the second halogen (e.g., Cl in , F in ) or functional groups (e.g., nitro in ) modulate reactivity and target interactions.

Fluorine Impact: The difluoromethyl group in the target compound provides a unique balance of electronegativity and steric effects compared to non-fluorinated analogs (e.g., ethyl in ), improving ligand-protein interactions and pharmacokinetics .

Steric and Solubility Effects : Bulky substituents like 3-methoxypropyl reduce crystallinity and enhance solubility, whereas smaller groups (e.g., methyl) favor membrane permeability.

Biological Activity

6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole is a synthetic compound within the indazole family, notable for its unique structural features that include a bromine atom and a difluoromethyl group. These characteristics potentially enhance its biological activity, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential through various studies and data.

- Molecular Formula : C9H7BrF2N2

- Molecular Weight : Approximately 247.04 g/mol

- Structure : The indazole framework contributes to its reactivity and biological properties, particularly due to the presence of halogen and difluoromethyl substituents.

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities. These include:

- Anticancer Properties : Compounds similar to this compound have shown potential as anti-cancer agents. The difluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug efficacy.

- Antiprotozoal Activity : Studies have demonstrated that indazole derivatives possess significant antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. For instance, certain derivatives have been reported to be more potent than the standard drug metronidazole .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Interaction studies often employ techniques such as molecular docking simulations and in vitro assays. These studies assess binding affinities with enzymes or receptors involved in disease pathways, which is crucial for predicting therapeutic efficacy and safety.

Anticancer Activity

A study focusing on structurally related compounds found that certain indazoles target pan-Pim kinases, which are implicated in cancer progression. For example, compound 82a demonstrated strong activity against Pim kinases with IC50 values in the nanomolar range, suggesting a promising pathway for developing anticancer therapies .

Antiprotozoal Activity

In vitro assays revealed that this compound derivatives displayed enhanced activity against various protozoa:

| Compound | Target Protozoa | IC50 (µM) |

|---|---|---|

| Compound A | E. histolytica | <0.050 |

| Compound B | G. intestinalis | <0.050 |

| Compound C | T. vaginalis | >0.050 |

These results indicate that specific modifications in the indazole structure can significantly influence biological potency .

Anti-inflammatory Potential

In addition to anti-cancer and antiprotozoal activities, some indazoles have shown anti-inflammatory properties through inhibition of cyclooxygenase-2 (COX-2). For instance, compounds derived from this scaffold exhibited IC50 values comparable to established anti-inflammatory drugs like rofecoxib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.